molecular formula C6H3ClF2N2O2 B8805840 6-Chloro-3,4-difluoro-2-nitroaniline

6-Chloro-3,4-difluoro-2-nitroaniline

Cat. No.: B8805840
M. Wt: 208.55 g/mol
InChI Key: XUJPRQRBMZGTCP-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C6H3ClF2N2O2

Molecular Weight

208.55 g/mol

IUPAC Name

6-chloro-3,4-difluoro-2-nitroaniline

InChI

InChI=1S/C6H3ClF2N2O2/c7-2-1-3(8)4(9)6(5(2)10)11(12)13/h1H,10H2

InChI Key

XUJPRQRBMZGTCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)[N+](=O)[O-])F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below compares This compound with closely related nitroaniline derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Similarity Score*
This compound 870606-46-5 C₆H₃ClF₂N₂O₂ 208.55 Cl (6), F (3,4), NO₂ (2) Reference
3-Chloro-4-fluoro-2-nitroaniline 1059081-23-0 C₆H₄ClFN₂O₂ 190.56 Cl (3), F (4), NO₂ (2) 0.92
2-Chloro-4-fluoro-6-nitroaniline 350-20-9 C₆H₄ClFN₂O₂ 190.56 Cl (2), F (4), NO₂ (6) 0.90
4-Chloro-2-fluoro-6-nitroaniline 1482558-25-7 C₆H₄ClFN₂O₂ 190.56 Cl (4), F (2), NO₂ (6) 0.94
3-Chloro-6-methyl-2-nitroaniline 13852-53-4 C₇H₇ClN₂O₂ 186.60 Cl (3), CH₃ (6), NO₂ (2) -

*Similarity scores (0–1 scale) based on structural alignment and substituent positions .

Key Observations:

Substituent Position Effects: The this compound has a unique trifunctional substitution pattern (Cl, 2F, NO₂), distinguishing it from mono- or di-substituted analogs. Compounds like 4-chloro-2-fluoro-6-nitroaniline (similarity 0.94) exhibit higher similarity due to comparable halogen and nitro group positioning but lack the dual fluorine substitution .

Molecular Weight and Polarity: The additional fluorine atoms in this compound contribute to a higher molecular weight (208.55 vs. ~190.56 for others) and polarity, likely reducing solubility in non-polar solvents .

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